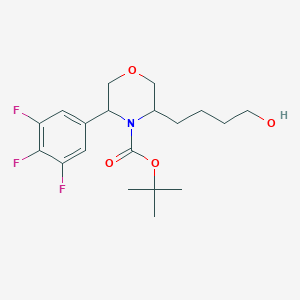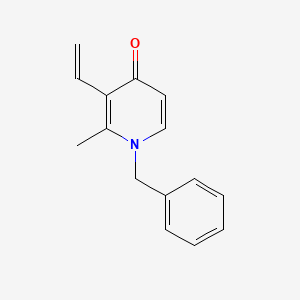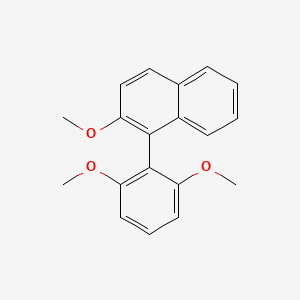
3,3'-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol is an organosilicon compound characterized by the presence of a disilane core with two phenol groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol typically involves the reaction of 1,1,2,2-Tetramethyldisilane with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds and interact with various biological molecules, influencing their activity. The disilane core provides stability and unique electronic properties, which can affect the compound’s overall behavior in different environments.
類似化合物との比較
Similar Compounds
- 1,1,2,2-Tetramethyldisilane
- 1,2-Dichlorotetramethyldisilane
- 1,1,3,3-Tetramethyldisiloxane
Uniqueness
3,3’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)diphenol is unique due to the presence of both phenol groups and a disilane core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
920978-35-4 |
|---|---|
分子式 |
C16H22O2Si2 |
分子量 |
302.51 g/mol |
IUPAC名 |
3-[[(3-hydroxyphenyl)-dimethylsilyl]-dimethylsilyl]phenol |
InChI |
InChI=1S/C16H22O2Si2/c1-19(2,15-9-5-7-13(17)11-15)20(3,4)16-10-6-8-14(18)12-16/h5-12,17-18H,1-4H3 |
InChIキー |
FDHRSTUQNZIWND-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=CC(=C1)O)[Si](C)(C)C2=CC=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12627821.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane](/img/structure/B12627825.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B12627830.png)

![1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one](/img/structure/B12627832.png)

![N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12627835.png)

![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)


![1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12627865.png)
![4-Nitro-3-[(propan-2-yl)oxy]aniline](/img/structure/B12627874.png)
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)
